Rucaparib Camsylate

Drug Formulation Solid-State Chemistry Bioavailability

Rucaparib Camsylate (CAS 1859053-21-6) is the preferred starting material for PARP inhibitor formulation. Its camsylate salt delivers 17-fold higher aqueous solubility (1.7 mg/mL) versus the free base (0.1 mg/mL), enabling high-strength 200–300 mg tablet development. With a defined PARP1 Ki of 1.4 nM, moderate PARP-trapping potency, and CYP2D6-mediated metabolism, it serves as an industry-standard comparator in drug discovery. Crystal Form D ensures superior dissolution for immediate-release oral dosage forms. Avoid interchange with free base or alternative PARP inhibitors without full re-validation. ≥98% purity, ready for R&D and formulation studies.

Molecular Formula C29H34FN3O5S
Molecular Weight 555.7 g/mol
CAS No. 1859053-21-6
Cat. No. B560620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRucaparib Camsylate
CAS1859053-21-6
Molecular FormulaC29H34FN3O5S
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2
InChIInChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1
InChIKeyINBJJAFXHQQSRW-STOWLHSFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rucaparib Camsylate (CAS 1859053-21-6): A Regulatory-Approved PARP Inhibitor Salt Form for Ovarian and Prostate Cancer Research


Rucaparib Camsylate (CAS 1859053-21-6) is the camphorsulfonate salt of rucaparib, a potent oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, primarily targeting PARP-1, PARP-2, and PARP-3 [1]. It is the active pharmaceutical ingredient (API) in the FDA-approved drug Rubraca®, indicated for the maintenance treatment of recurrent ovarian cancer and the treatment of BRCA-mutated metastatic castration-resistant prostate cancer [2]. The camsylate counterion was selected to optimize solid-state properties for oral solid dosage form development [3].

Why Rucaparib Camsylate (CAS 1859053-21-6) Cannot Be Simply Substituted with Free Base or Other PARP Inhibitors in Research or Formulation


Direct substitution of rucaparib camsylate with rucaparib free base or alternative PARP inhibitors is scientifically unsound due to critical differences in solid-state properties, pharmacokinetic (PK) profiles, and biological activity. The camsylate salt form was specifically selected to overcome the poor aqueous solubility of the free base (0.1 mg/mL) [1]. In contrast, other clinically approved PARP inhibitors utilize different counterions (e.g., niraparib tosylate, olaparib free base) or exhibit distinct PARP-trapping potencies (e.g., talazoparib is 100- to 1,000-fold more potent at trapping PARP on DNA than rucaparib) [2]. Furthermore, rucaparib camsylate demonstrates a unique metabolic profile (primarily CYP2D6) and a distinct drug-drug interaction (DDI) profile compared to its class members, making interchangeability in in vivo studies or formulation development without re-validation scientifically invalid [3].

Rucaparib Camsylate (CAS 1859053-21-6) Product-Specific Evidence Guide: Quantified Differentiation for Scientific Procurement


Superior Aqueous Solubility of Rucaparib Camsylate Over Free Base for Enhanced Oral Formulation Development

The camsylate salt form of rucaparib demonstrates a 17-fold increase in aqueous solubility compared to the free base. This improved solubility is a critical differentiator for the development of oral solid dosage forms, as it directly impacts dissolution and bioavailability [1].

Drug Formulation Solid-State Chemistry Bioavailability

Contrasting PARP-Trapping Potency of Rucaparib Camsylate Versus Talazoparib: Implications for Cytotoxicity and Mechanism of Action Studies

The clinical PARP inhibitors exhibit a spectrum of PARP-trapping potency, a key determinant of their single-agent anticancer activity. Talazoparib is a significantly more potent trapper than rucaparib camsylate, with a difference of 100- to 1,000-fold [1].

PARP Biology Mechanism of Action DNA Damage Response

Unique Pharmacokinetic Profile of Rucaparib Camsylate: CYP2D6-Mediated Metabolism and High Red Blood Cell Partitioning

Rucaparib camsylate exhibits a unique PK profile within the PARP inhibitor class, characterized by moderate bioavailability, high red blood cell partitioning, and primary metabolism by CYP2D6. This profile is distinct from other agents like talazoparib (minimal metabolism) and niraparib (different half-life) [1]. The blood-to-plasma ratio of 1.83 indicates preferential distribution into red blood cells [2].

Pharmacokinetics Drug Metabolism ADME

Enhanced Dissolution Rate of Optimized Rucaparib Camsylate Crystal Form D for High-Dose Formulations

The development of a new crystalline polymorph, rucaparib camsylate Form D, provides a quantifiable advantage in dissolution rate over prior art crystalline forms. This is crucial for ensuring complete absorption of the high-dose (600 mg BID) regimen [1].

Crystallography Formulation Science Solid Dosage Forms

Quantified PARP1 Inhibitory Potency of Rucaparib Camsylate: A Benchmark for In Vitro Assays

Rucaparib camsylate is a potent inhibitor of PARP1 with a defined Ki of 1.4 nM in cell-free assays . This value serves as a benchmark for comparing the potency of new chemical entities or for selecting appropriate concentrations in in vitro experiments.

Enzymology Drug Discovery PARP Inhibition

Optimal Scientific and Industrial Application Scenarios for Rucaparib Camsylate (CAS 1859053-21-6) Based on Quantified Differentiation


Development of Oral Solid Dosage Forms for PARP Inhibition

Rucaparib camsylate's 17-fold higher aqueous solubility (1.7 mg/mL) compared to the free base (0.1 mg/mL) makes it the preferred starting material for developing immediate-release tablets or capsules [1]. The optimized crystal Form D further enhances dissolution, enabling the formulation of high-strength (200-300 mg) tablets required for the 600 mg BID clinical dose [2].

In Vitro Studies of PARP Biology and DNA Damage Response

Rucaparib camsylate's moderate PARP-trapping potency (100- to 1,000-fold less than talazoparib) makes it a valuable tool for studying the spectrum of PARP inhibitor mechanisms [1]. Its defined PARP1 Ki of 1.4 nM provides a precise benchmark for in vitro assays, ensuring consistent and reproducible results .

In Vivo Pharmacokinetic and Drug-Drug Interaction Studies

The unique PK profile of rucaparib camsylate, including its CYP2D6-mediated metabolism and high red blood cell partitioning (blood-to-plasma ratio 1.83), positions it as a critical tool for investigating PARP inhibitor pharmacology and predicting DDIs [1]. Its moderate oral bioavailability (36%) is a key parameter for modeling human PK in preclinical species [2].

Benchmarking Novel PARP Inhibitors in Discovery Research

Rucaparib camsylate serves as an industry-standard comparator in drug discovery programs. Its well-characterized potency (Ki = 1.4 nM) and established PK/PD relationships provide a reliable baseline for evaluating the efficacy and safety profiles of new chemical entities targeting PARP enzymes [1].

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